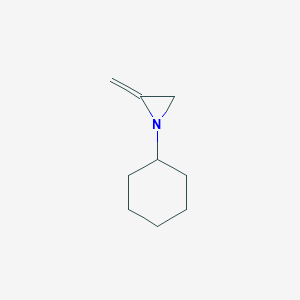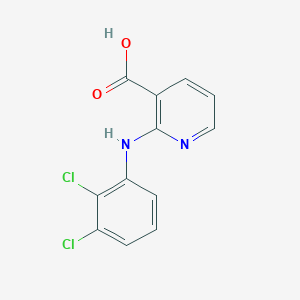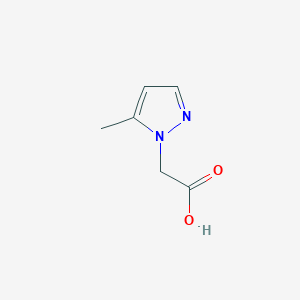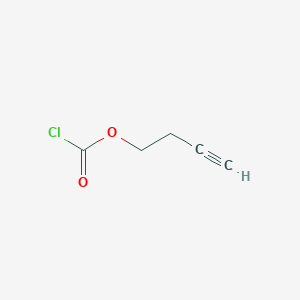![molecular formula C12H10O4S2 B065140 2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine CAS No. 195602-17-6](/img/structure/B65140.png)
2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine has been explored through various methods. For instance, Gabriele et al. (2006) describe a new synthesis approach for 2,3-dihydrobenzo[1,4]dioxine derivatives utilizing a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process, highlighting the chemical versatility and synthetic accessibility of compounds within this chemical family (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic and crystallographic techniques. For example, Subramanian et al. (2019) investigated the molecular orientation and solid-state characterization of EDOTacid, a derivative of the bithieno[3,4-b][1,4]dioxine family, providing insights into the crystalline structure and molecular arrangement (Subramanian et al., 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of the bithieno[3,4-b][1,4]dioxine derivatives have been studied in various contexts. Mo et al. (2015) synthesized alkyl functionalized bithiophene compounds end-capped with 3,4-ethylenedioxythiophene units, examining their electropolymerization and capacitive properties, which are relevant for applications in conducting polymers and supercapacitors (Mo et al., 2015).
Aplicaciones Científicas De Investigación
Electropolymerization and Capacitive Properties :
- Alkyl functionalized bithiophene end-capped with 3,4-ethylenedioxythiophene units, including derivatives of 2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine, have been synthesized and used in electropolymerization. These polymers exhibit good capacitive performance, making them promising materials for supercapacitors (Mo et al., 2015).
Electrochemical Copolymerization in Conducting Polymers :
- The electrochemical copolymerization of 2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine derivatives with other compounds has been investigated. These conducting polymers incorporate covalently-bound metal–phosphine complexes, useful in a variety of applications (Velauthamurty et al., 2017).
Cross-Linked Networks and Electrochromic Properties :
- Synthesis of novel monomers based on 2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine has led to the development of cross-linked networks. These networks exhibit electrochromic color changes and are of interest for electrochromic devices (Arias-Pardilla et al., 2012).
Light Stability Studies in Organic Electronics :
- The light stability of derivatives of 3,4-ethylenedioxythiophene, which includes 2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine, has been investigated, providing insights valuable for the design of more stable materials in organic electronics (Jeuris et al., 2003).
Organic Semiconductor Applications :
- Derivatives of 2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine, like dl-BiTOT, have been synthesized and identified as promising building blocks in the rapidly growing field of organic semiconductors (Kieseritzky & Hellberg, 2002).
Synthesis and Characterization in Organic Chemistry :
- The compound and its derivatives have been a focus in the synthesis and characterization within organic chemistry, contributing to a deeper understanding of their properties and potential applications in various fields (Gabriele et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S2/c1-3-15-9-7(13-1)5-17-11(9)12-10-8(6-18-12)14-2-4-16-10/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECCJSBEUDPALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC=C2O1)C3=C4C(=CS3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
195602-20-1 | |
| Record name | 5,5′-Bithieno[3,4-b]-1,4-dioxin, 2,2′,3,3′-tetrahydro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195602-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70396063 | |
| Record name | 2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine | |
CAS RN |
195602-17-6 | |
| Record name | 2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine](/img/structure/B65063.png)







![(1S)-2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol](/img/structure/B65081.png)

